

# An In-depth Technical Guide to 4-(4-Methylphenyl)-3-thiosemicarbazide

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## Compound of Interest

Compound Name: 4-(4-Methylphenyl)-3-thiosemicarbazide

Cat. No.: B079324

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CAS Number: 13278-67-6[1] IUPAC Name: N-(4-methylphenyl)hydrazinecarbothioamide

This technical guide provides a comprehensive overview of **4-(4-Methylphenyl)-3-thiosemicarbazide**, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines its chemical identity, general synthesis protocols, and the well-documented biological activities of the broader thiosemicarbazide class of compounds. The information presented is intended for researchers, scientists, and professionals in drug development.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>8</sub> H <sub>11</sub> N <sub>3</sub> S	[1]
Molecular Weight	181.26 g/mol	[1]
SMILES	<chem>Cc1ccc(NC(=S)NN)cc1</chem>	[1]
InChIKey	IEAWRKQVDLFINI-UHFFFAOYSA-N	[1]

## Synthesis Protocols

The synthesis of 4-aryl-3-thiosemicarbazides, such as **4-(4-Methylphenyl)-3-thiosemicarbazide**, typically follows a well-established synthetic route involving the reaction of an appropriate isothiocyanate with hydrazine. While a specific detailed protocol for **4-(4-Methylphenyl)-3-thiosemicarbazide** is not readily available, a general experimental procedure is outlined below based on the synthesis of analogous compounds.[\[2\]](#)[\[3\]](#)

### General Synthesis of 4-Aryl-3-thiosemicarbazides

A solution of the corresponding aryl isothiocyanate (in this case, p-tolyl isothiocyanate) in a suitable solvent, such as ethanol, is treated with hydrazine hydrate. The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.[\[2\]](#) The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and can be further purified by recrystallization from an appropriate solvent like ethanol.

### Illustrative Experimental Protocol (for a related compound):

The following protocol for the synthesis of 1-[N-(p-nitrobenzoyl)-D,L-phenylalanyl-4-(p-tolyl)-thiosemicarbazide provides a relevant example of the synthetic methodology.[\[2\]](#)

- N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide (0.005 mol) is dissolved in dried methanol (10 mL).
- A solution of p-tolyl isothiocyanate (0.005 mol) in dried methanol (10 mL) is added to the hydrazide solution.
- The reaction mixture is heated under reflux at 70-80°C for three hours.
- After cooling, the solvent is evaporated under reduced pressure.
- The resulting solid is dried under vacuum at room temperature.
- The crude product is purified by crystallization from ethanol.

## Biological Activity and Potential Applications

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a well-studied class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, antifungal, and antiviral properties.[4][5][6][7][8] The biological activity is often attributed to the N-C=S moiety, which can chelate metal ions essential for the function of various enzymes.

While specific quantitative data for **4-(4-Methylphenyl)-3-thiosemicarbazide** is not available in the cited literature, the following sections summarize the known activities of structurally related thiosemicarbazide derivatives.

## Antimicrobial Activity

Numerous thiosemicarbazide derivatives have demonstrated potent antibacterial and antifungal activity.[5][9][10][11] The proposed mechanism of action for their antibacterial effects involves the inhibition of essential enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.[12]

Table of Antimicrobial Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not **4-(4-Methylphenyl)-3-thiosemicarbazide**)

Compound	Organism	MIC (µg/mL)	Reference
N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide	Staphylococcus aureus	>100	[5]
N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide	Pseudomonas aeruginosa	50	[5]
N-(4-chlorophenyl)-N-(4-fluorophenyl)hydrazine-1,2-dicarbothioamide	Bacillus subtilis	25	[5]
3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4k)	Staphylococcus epidermidis	0.156	[11]
3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4l)	Bacillus subtilis	0.156	[11]
3-Aryl-4-formylsydnone N-(2,3,4,6-tetra-O-β-d-glucopyranosyl)thiosemicarbazone (4m)	Escherichia coli	0.313	[11]

## Anticancer Activity

The anticancer properties of thiosemicarbazides and their derivatives are well-documented.[6][13][14][15] Their mechanism of action is often linked to the inhibition of enzymes crucial for cancer cell proliferation, such as ribonucleotide reductase and topoisomerase II $\alpha$ . [6][15] Furthermore, these compounds can induce apoptosis in cancer cells.[12]

Table of Anticancer Activity for Representative Thiosemicarbazide Derivatives (Note: Data is for related compounds, not **4-(4-Methylphenyl)-3-thiosemicarbazide**)

Compound	Cell Line	IC <sub>50</sub> ( $\mu$ M)	Reference
1-(4-Fluorophenoxyacetyl)-4-(4-chlorophenyl)thiosemicarbazide (AB2)	LNCaP (Prostate Cancer)	108.14	[15]
Acridine thiosemicarbazide derivatives	MT-4 (Acute Lymphoblastic Leukemia)	-	[14]
Chalcone thiosemicarbazide derivatives	HepG2 (Hepatocellular Carcinoma)	-	[14]

## Enzyme Inhibition

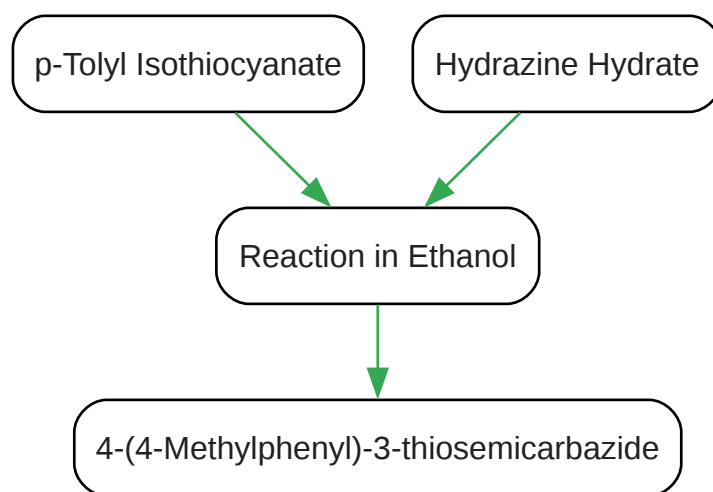
The ability of the thiosemicarbazide scaffold to chelate metal ions makes these compounds effective inhibitors of various metalloenzymes.[16] For instance, thiosemicarbazones have been shown to inhibit tyrosinase, a copper-containing enzyme involved in melanin synthesis. [17] This suggests potential applications in treating hyperpigmentation disorders. Other studies have demonstrated the inhibition of cholinesterases and  $\alpha$ -glucosidase by thiosemicarbazone derivatives.[18][19]

Table of Enzyme Inhibition for Representative Thiosemicarbazone Derivatives (Note: Data is for related compounds, not **4-(4-Methylphenyl)-3-thiosemicarbazide**)

Compound	Enzyme	IC <sub>50</sub> (μM)	Reference
4-Hydroxybenzaldehyde thiosemicarbazone	Tyrosinase (monophenolase activity)	0.76	[17]
4-Methoxybenzaldehyde thiosemicarbazone	Tyrosinase (diphenolase activity)	2.62	[17]
Para-substituted thiosemicarbazone (Compound 19)	Acetylcholinesterase (AChE)	110.19 ± 2.32	[18]
Para-substituted thiosemicarbazone (Compound 19)	Butyrylcholinesterase (BChE)	145.11 ± 1.03	[18]

## Visualizations

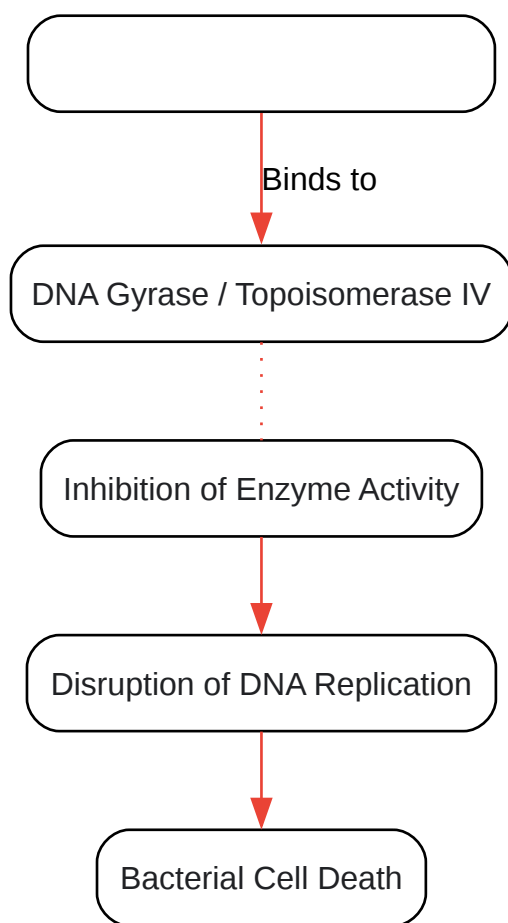
### General Synthesis Workflow



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Caption: General synthesis of **4-(4-Methylphenyl)-3-thiosemicarbazide**.

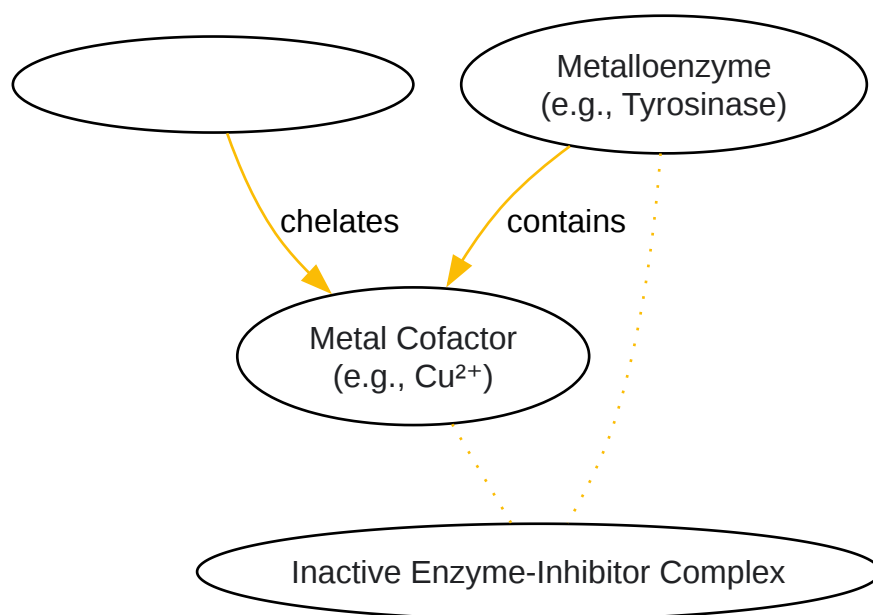
## Proposed Mechanism of Antibacterial Action



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Caption: Proposed inhibition of bacterial DNA replication.

## Proposed Mechanism of Enzyme Inhibition



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Caption: Chelation of metal cofactor by thiosemicarbazide.

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